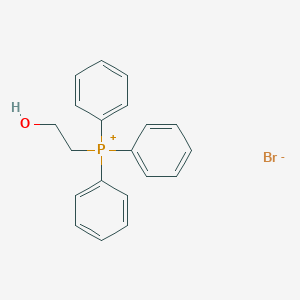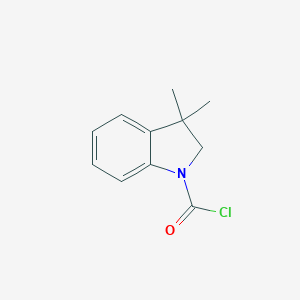
3,3-Dimethylindoline-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethylindoline-1-carbonyl chloride, also known as DMICC, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DMICC is a versatile compound that can be synthesized through various methods and has been found to have significant biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 3,3-Dimethylindoline-1-carbonyl chloride is not fully understood, but it is believed to act as a carbonylating agent. 3,3-Dimethylindoline-1-carbonyl chloride reacts with amines, alcohols, and carboxylic acids to form carbamates, carbamoyl chlorides, and esters, respectively.
Efectos Bioquímicos Y Fisiológicos
3,3-Dimethylindoline-1-carbonyl chloride has been found to have significant biochemical and physiological effects. 3,3-Dimethylindoline-1-carbonyl chloride has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have significant effects on the nervous system. 3,3-Dimethylindoline-1-carbonyl chloride has also been found to have antitumor activity and has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,3-Dimethylindoline-1-carbonyl chloride has several advantages for lab experiments. It is a versatile compound that can be used in the synthesis of peptides, amides, and esters. 3,3-Dimethylindoline-1-carbonyl chloride is also relatively easy to synthesize and is readily available. However, 3,3-Dimethylindoline-1-carbonyl chloride has some limitations for lab experiments. It is a highly reactive compound and must be handled with care. 3,3-Dimethylindoline-1-carbonyl chloride is also sensitive to moisture and must be stored in a dry environment.
Direcciones Futuras
There are several future directions for research on 3,3-Dimethylindoline-1-carbonyl chloride. One area of research is the development of new methods for the synthesis of 3,3-Dimethylindoline-1-carbonyl chloride. Another area of research is the exploration of the potential applications of 3,3-Dimethylindoline-1-carbonyl chloride in drug discovery. 3,3-Dimethylindoline-1-carbonyl chloride has been found to have significant antitumor activity, and further research could lead to the development of new cancer treatments. Additionally, 3,3-Dimethylindoline-1-carbonyl chloride has been shown to have potential as a coupling reagent in peptide synthesis, and further research could lead to the development of more efficient methods for peptide synthesis.
Métodos De Síntesis
3,3-Dimethylindoline-1-carbonyl chloride can be synthesized through various methods, including the reaction of indoline with phosgene, the reaction of indoline with oxalyl chloride, and the reaction of indoline with thionyl chloride. The most common method of synthesizing 3,3-Dimethylindoline-1-carbonyl chloride is through the reaction of indoline with phosgene. This method involves the reaction of indoline with phosgene in the presence of a catalyst, such as triethylamine. The reaction produces 3,3-Dimethylindoline-1-carbonyl chloride as a white crystalline solid.
Aplicaciones Científicas De Investigación
3,3-Dimethylindoline-1-carbonyl chloride has been found to have significant potential applications in scientific research. One of the most promising applications of 3,3-Dimethylindoline-1-carbonyl chloride is in the synthesis of peptides. 3,3-Dimethylindoline-1-carbonyl chloride can be used as a coupling reagent in peptide synthesis, allowing for the efficient formation of peptide bonds. 3,3-Dimethylindoline-1-carbonyl chloride has also been found to be useful in the synthesis of amides and esters.
Propiedades
Número CAS |
117086-95-0 |
|---|---|
Nombre del producto |
3,3-Dimethylindoline-1-carbonyl chloride |
Fórmula molecular |
C11H12ClNO |
Peso molecular |
209.67 g/mol |
Nombre IUPAC |
3,3-dimethyl-2H-indole-1-carbonyl chloride |
InChI |
InChI=1S/C11H12ClNO/c1-11(2)7-13(10(12)14)9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3 |
Clave InChI |
POYLFPBSYQFPHK-UHFFFAOYSA-N |
SMILES |
CC1(CN(C2=CC=CC=C21)C(=O)Cl)C |
SMILES canónico |
CC1(CN(C2=CC=CC=C21)C(=O)Cl)C |
Sinónimos |
1H-Indole-1-carbonyl chloride, 2,3-dihydro-3,3-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



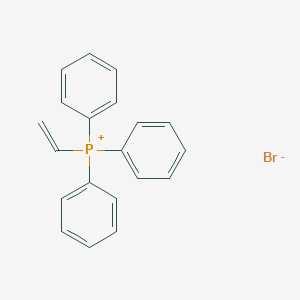
![Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate](/img/structure/B44480.png)
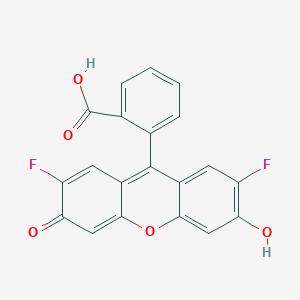
![1-[2-[(R)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine](/img/structure/B44488.png)
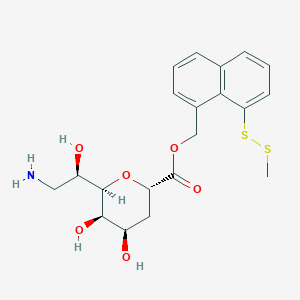
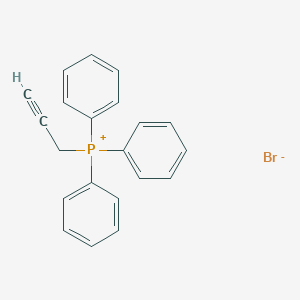
![3-[(4-Bromophenyl)(methyl)amino]propanoic acid](/img/structure/B44494.png)
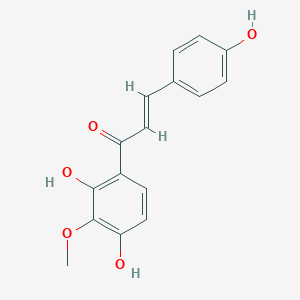
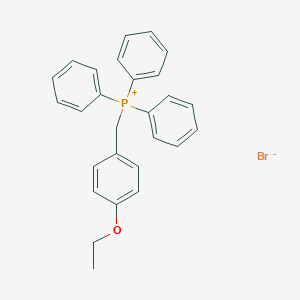
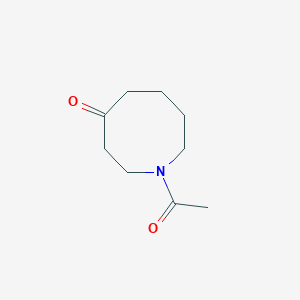
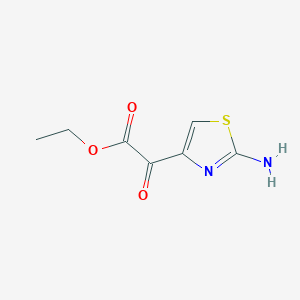

![(E)-3-[(E)-prop-1-enyl]hex-4-en-2-one](/img/structure/B44511.png)
